molecular formula C9H13ClN6 B2599773 6-(piperazin-1-yl)-9H-purine hydrochloride CAS No. 1179486-17-9

6-(piperazin-1-yl)-9H-purine hydrochloride

Cat. No.: B2599773
CAS No.: 1179486-17-9
M. Wt: 240.7
InChI Key: JDVBVKYUAFYVFW-UHFFFAOYSA-N
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Description

“6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride” is a compound with a molecular weight of 243.69 . It’s a powder at room temperature .


Synthesis Analysis

A paper titled “Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents” discusses the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The InChI code for “6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride” is 1S/C10H13N3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H,14,15);1H .


Physical and Chemical Properties Analysis

“6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride” is a powder at room temperature .

Mechanism of Action

While the mechanism of action for “6-(piperazin-1-yl)-9H-purine hydrochloride” is not available, piperazine derivatives such as piperaquine and cariprazine have known mechanisms of action. Piperaquine inhibits the P. Falciparum parasite’s haem detoxification pathway . Cariprazine works as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as an antagonist at serotonin 5-HT 2A receptors .

Safety and Hazards

The safety data sheet for “4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride” suggests avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Properties

IUPAC Name

6-piperazin-1-yl-7H-purine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;/h5-6,10H,1-4H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVBVKYUAFYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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